molecular formula C6H10O4 B14507450 5-Methoxy-3-oxopentanoic acid CAS No. 64186-99-8

5-Methoxy-3-oxopentanoic acid

Cat. No.: B14507450
CAS No.: 64186-99-8
M. Wt: 146.14 g/mol
InChI Key: CENWJWKIVVCQPK-UHFFFAOYSA-N
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Description

Contextualization of 5-Methoxy-3-oxopentanoic Acid within the Landscape of Beta-Keto Acids

This compound belongs to the class of organic compounds known as beta-keto acids (or 3-oxoacids). wikipedia.orgucla.edu These molecules are characterized by a carboxylic acid group and a ketone functional group located on the beta-carbon, which is the second carbon atom away from the carboxylic acid. wikipedia.orgucla.edu In the case of this compound, the structure consists of a five-carbon pentanoic acid backbone with a ketone (oxo) group at the C3 position and a methoxy (B1213986) group (-OCH3) at the C5 position. nih.gov The IUPAC name for this compound is this compound. nih.gov

Beta-keto acids are notable for several chemical properties. They are often synthesized through reactions like the Claisen condensation. wikipedia.orgfiveable.me A defining characteristic of many beta-keto acids is their propensity to undergo thermal decarboxylation, a reaction where the carboxylic acid group is eliminated as carbon dioxide upon heating. wikipedia.orgmasterorganicchemistry.com This process is facilitated by the ability to form a stable, cyclic enol intermediate. masterorganicchemistry.com The presence of multiple functional groups—a carboxylic acid, a ketone, and an ether (methoxy group)—makes this compound a versatile substrate for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound nih.gov
CAS Number 64186-99-8 nih.gov
Molecular Formula C₆H₁₀O₄ nih.gov
Molecular Weight 146.14 g/mol nih.gov
XLogP3 -0.6 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov
Rotatable Bond Count 4 nih.gov

Historical Overview of Research Pertaining to Pentanoic Acid Derivatives with Methoxy and Oxo Functionalities

The study of carboxylic acid derivatives is a cornerstone of organic chemistry with a rich history. researchgate.netresearchgate.net Foundational work in the late 19th and early 20th centuries established key reactions that enabled the synthesis and manipulation of these molecules. researchgate.net The Claisen condensation, for instance, became a fundamental method for forming carbon-carbon bonds and producing beta-keto esters, which are direct precursors to beta-keto acids. wikipedia.orgfiveable.me Similarly, early reduction methods provided pathways to convert carboxylic acid derivatives into alcohols. researchgate.net

While specific historical research focusing exclusively on this compound is not extensively documented in seminal literature, the investigation of related structures has been ongoing for decades. Research into dicarboxylic acids and their esters has been a long-standing area of interest. tue.nl The synthesis of functionalized pentanoic acid derivatives gained significant traction as their utility as intermediates in the synthesis of more complex targets became apparent. For example, processes for preparing 5-hydroxy-3-oxopentanoic acid derivatives were developed due to their value as intermediates for pharmaceuticals, such as HMG-CoA reductase inhibitors. google.com The study of transacylation reactions and the characterization of tetrahedral intermediates, first proposed by Claisen in 1887, have provided a deep mechanistic understanding applicable to the reactions of all carboxylic acid derivatives, including those with methoxy and oxo functionalities. researchgate.net

Current Research Trajectories and Emerging Significance of this compound

The contemporary significance of this compound in chemical research lies primarily in its role as a versatile synthetic building block. Its esterified form, methyl 5-methoxy-3-oxopentanoate, is utilized as an intermediate in the creation of complex organic molecules and biologically active compounds. This utility is attributed to the multiple reactive sites within the molecule, which allow for stepwise and controlled chemical modifications.

The structural motif of a 3-oxopentanoic acid is of considerable interest in medicinal chemistry. For instance, a complex amide derivative of 3-oxopentanoic acid has been investigated as a potential neuroprotective agent for Alzheimer's disease. acs.org Furthermore, related 5-hydroxy-3-oxopentanoic acid derivatives are recognized as valuable intermediates in the synthesis of HMG-CoA reductase inhibitors, a class of drugs known as statins. google.com

The emerging trajectory for this compound is therefore not as an end-product itself, but as a scaffold or precursor. Its bifunctionality (acid and ketone) allows it to be a key component in the synthesis of heterocyclic compounds and other molecular frameworks of pharmaceutical interest. fiveable.meresearchgate.net

Fundamental Academic Questions Driving Research on this compound and Its Congeners

The study of this compound and its structural relatives, or congeners, is propelled by several fundamental academic questions that aim to expand the toolkit of synthetic chemistry and drug discovery.

A primary area of investigation is the development of novel and efficient synthetic methodologies. While classical methods like the Claisen condensation are effective, modern research focuses on creating more stereoselective, high-yielding, and environmentally benign pathways to produce multifunctional beta-keto acids. fiveable.me

Furthermore, a central driver of research is the exploration of this molecule and its congeners as foundational scaffolds for new therapeutic agents. By systematically modifying the structure—for instance, by altering the length of the carbon chain or substituting the methoxy group—chemists can generate libraries of novel compounds for biological screening. nih.gov This approach is a well-established strategy in drug design, where even minor structural changes can dramatically influence pharmacological activity. nih.gov The study of how ketone bodies can be conjugated to amino acids to form bioactive congeners is a recent example of this principle in chemical biology. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64186-99-8

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

5-methoxy-3-oxopentanoic acid

InChI

InChI=1S/C6H10O4/c1-10-3-2-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9)

InChI Key

CENWJWKIVVCQPK-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for 5 Methoxy 3 Oxopentanoic Acid

De Novo Synthetic Routes to 5-Methoxy-3-oxopentanoic Acid

The construction of the this compound backbone from basic starting materials is a key focus of its de novo synthesis. These routes typically involve the formation of carbon-carbon bonds to assemble the five-carbon chain.

Multi-Step Organic Synthesis from Simpler Precursors

A documented synthetic pathway to the methyl ester of this compound begins with simpler, commercially available precursors. One such route utilizes 3-methoxypropanoic acid and a malonic acid derivative. chemicalbook.com The process involves the activation of the carboxylic acid and a subsequent condensation reaction to form the β-keto ester linkage. The final step to obtain this compound itself would be the selective hydrolysis of the resulting ester.

The synthesis of the closely related methyl 5-methoxy-3-oxopentanoate has been achieved in high yield. chemicalbook.com This multi-step process underscores the assembly of the carbon framework from smaller, functionalized molecules, a common strategy in organic synthesis.

Exploitation of Classical Condensation Reactions in its Preparation

Condensation reactions are fundamental to the synthesis of β-keto esters and their parent acids. The synthesis of methyl 5-methoxy-3-oxopentanoate employs a variation of the Claisen condensation, specifically a decarboxylative Claisen-type condensation. thieme-connect.comorganic-chemistry.orgresearchgate.net In this approach, a magnesium enolate of a malonic acid half-ester is reacted with an activated form of 3-methoxypropanoic acid. chemicalbook.com

The key step involves the reaction between an activated derivative of 3-methoxypropanoic acid and potassium methyl malonate in the presence of magnesium chloride. chemicalbook.com The magnesium ion likely plays a crucial role as a Lewis acid, coordinating with the reactants to facilitate the condensation. researchgate.netacs.org This is followed by an in-situ decarboxylation to yield the final β-keto ester. This method is advantageous as it builds the carbon skeleton and the key keto-ester functionality in a single, efficient step.

Table 1: Reagents for the Synthesis of Methyl 5-Methoxy-3-oxopentanoate

Step Precursor 1 Precursor 2 Key Reagents Product
Condensation 3-Methoxypropanoic acid Potassium methyl malonate Magnesium chloride, Acetonitrile Methyl 5-methoxy-3-oxopentanoate

Esterification Strategies and Alkyl Methoxyoxopentanoate Derivatives

Given that the direct synthesis often yields an ester, the interconversion between different ester forms and the esterification of the parent acid are important related transformations.

Acid-Catalyzed Esterification Protocols for the Carboxylic Acid Moiety

The direct esterification of this compound can be achieved through acid-catalyzed methods, commonly known as Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and removal of water is typically required to drive it towards the ester product. While specific protocols for this compound are not extensively detailed, the general principles of acid-catalyzed esterification of β-keto acids are applicable, with care taken to avoid potential side reactions like decarboxylation under harsh conditions.

Transesterification Processes Involving Analogs

Transesterification is a versatile method for converting one ester into another and is widely applied to β-keto esters. benthamdirect.comacs.org This process is particularly useful for synthesizing a variety of alkyl 5-methoxy-3-oxopentanoate derivatives from a common precursor like the methyl or ethyl ester. The reaction involves treating the starting ester with a different alcohol in the presence of a catalyst. nih.gov

A broad range of catalysts can be employed, including acids, bases, and organometallic compounds. masterorganicchemistry.com For β-keto esters, Lewis acids such as boronic acids and heterogeneous catalysts like silica-supported boric acid or montmorillonite (B579905) K-10 clay have proven effective. nih.govresearchgate.netnih.gov These catalysts are often favored for their mild reaction conditions, high yields, and, in the case of solid-supported catalysts, ease of separation and recyclability. nih.gov The mechanism for selective transesterification of β-keto esters may proceed through the formation of an acylketene intermediate or via an enol intermediate, where the catalyst chelates to the two carbonyl groups. nih.gov

Table 2: Selected Catalysts for Transesterification of β-Keto Esters

Catalyst Type Example Catalyst Alcohols Key Features
Lewis Acid 3-Nitrobenzeneboronic acid Primary, secondary, allylic, benzylic High yields, compatible with various functional groups. nih.govresearchgate.net
Heterogeneous Silica-supported Boric Acid Primary, secondary, allylic, benzylic Solvent-free conditions, catalyst is recyclable. nih.gov
Clay Montmorillonite K-10 Various Economical and environmentally benign. researchgate.net

Stereoselective Synthesis of Chiral this compound Analogs

While this compound itself is achiral, the synthesis of chiral analogs, particularly those with a substituent at the C2 (α) or C4 position, is of significant interest in medicinal and synthetic chemistry. These syntheses require stereoselective methods to control the formation of new chiral centers.

Approaches to chiral β-keto esters, which are precursors to the corresponding acids, fall into several categories. One common strategy is the use of chiral auxiliaries. allstudyjournal.comwikipedia.org A chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, like an alkylation at the α-carbon. wikipedia.org After the chiral center is set, the auxiliary is removed to yield the enantiomerically enriched product.

Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product. For the synthesis of α-substituted β-keto esters, chiral scandium(III) N,N'-dioxide complexes have been used to catalyze the reaction between ketones and α-diazo esters to create all-carbon quaternary centers with high enantioselectivity. organic-chemistry.org

Furthermore, dynamic kinetic resolution (DKR) offers an efficient route to chiral β-hydroxy esters from racemic β-keto esters. nih.govunc.edu This chemoenzymatic or catalytic process involves the reduction of the ketone, where one enantiomer of the starting material reacts faster than the other, and the slower-reacting enantiomer is continuously racemized. This allows for a theoretical yield of up to 100% of a single stereoisomer of the product alcohol. unc.edu Ketoreductases (KREDs) are often employed for the highly stereoselective bioreduction of β-keto esters to their corresponding β-hydroxy esters. mdpi.comresearchgate.net

Table 3: Strategies for Stereoselective Synthesis of β-Keto Ester Analogs

Strategy Description Example
Chiral Auxiliaries A removable chiral group directs the stereochemistry of a reaction. Evans oxazolidinones or pseudoephedrine amides used to direct α-alkylation. wikipedia.org
Asymmetric Catalysis A chiral catalyst promotes the formation of one enantiomer over the other. Chiral Sc(III) complexes for enantioselective homologation. organic-chemistry.org
Dynamic Kinetic Resolution Combination of resolution and in-situ racemization of the starting material. Ru(II)-catalyzed asymmetric transfer hydrogenation of racemic α-keto esters. nih.govunc.edu
Biocatalysis Use of enzymes for stereoselective transformations. Ketoreductase (KRED) mediated reduction of prochiral β-keto esters. mdpi.com

Asymmetric Synthetic Routes to Enantiomerically Pure Derivatives

The generation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. For derivatives of this compound, asymmetric synthesis can be approached through several established strategies, primarily focusing on the introduction of chirality at the C2 or C4 positions, or by stereoselective reduction of the ketone. While specific literature on the asymmetric synthesis of this compound is not abundant, methodologies applied to analogous β-keto esters and β-keto amides provide a clear framework.

One prominent strategy involves the asymmetric α-alkylation of the corresponding ester, methyl 5-methoxy-3-oxopentanoate. This can be achieved using phase-transfer catalysis with chiral catalysts, such as cinchona alkaloid derivatives. rsc.org This method has proven effective for the enantioselective α-alkylation of various cyclic β-keto esters and amides, yielding products with high enantiomeric excess. rsc.org The general approach involves the deprotonation of the α-carbon followed by alkylation with a suitable electrophile in the presence of a chiral catalyst, which directs the approach of the electrophile to one face of the enolate.

Another powerful approach is the use of chiral auxiliaries. By attaching a chiral auxiliary to the carboxylic acid moiety of this compound, diastereoselective reactions can be performed at the α-position. Subsequent cleavage of the auxiliary affords the enantiomerically enriched product.

Furthermore, asymmetric conjugate addition reactions to α,β-unsaturated precursors can also be employed to construct the chiral scaffold of this compound derivatives.

Asymmetric Strategy General Approach Potential Outcome for this compound Derivatives
Phase-Transfer Catalysisα-Alkylation using a chiral catalyst (e.g., cinchona alkaloid derivative)High enantiomeric excess (up to 98% ee reported for similar substrates) rsc.org
Chiral AuxiliariesAttachment of a chiral auxiliary to control stereochemistry of α-functionalizationHigh diastereoselectivity, leading to enantiomerically pure products after auxiliary removal
Asymmetric Conjugate AdditionMichael addition to an α,β-unsaturated precursor using a chiral catalystConstruction of the carbon skeleton with controlled stereochemistry

Biocatalytic Transformations and Stereospecific Bioreduction of Keto Intermediates

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. The stereospecific bioreduction of the keto group in β-keto esters is a well-established and powerful tool for producing enantiomerically pure β-hydroxy esters, which are valuable chiral building blocks. nih.govacs.orgnih.govresearchgate.netnih.gov

Whole cells of baker's yeast (Saccharomyces cerevisiae) have long been used for the reduction of carbonyl compounds. nih.govacs.org However, due to the presence of multiple reductase enzymes with differing stereoselectivities, the use of wild-type yeast can sometimes lead to mixtures of stereoisomers. nih.govacs.org To overcome this limitation, genetic engineering of baker's yeast has been employed to create strains that either overexpress a specific reductase with high stereoselectivity or have other competing reductases deleted. nih.govacs.org These engineered yeast strains can provide access to both enantiomers of the corresponding β-hydroxy ester with high enantiomeric excess. nih.govacs.org

In addition to whole-cell systems, isolated and purified ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are increasingly used for the asymmetric reduction of ketones. nih.gov These enzymes, often expressed in recombinant hosts like Escherichia coli, offer high activity and selectivity. nih.govnih.gov The substrate scope of these enzymes is broad, and they have been successfully applied to the reduction of a wide range of β-keto esters. nih.gov The stereochemical outcome of the reduction can often be predicted based on the enzyme's known substrate preferences (Prelog or anti-Prelog selectivity).

For the stereospecific bioreduction of a keto intermediate like methyl 5-methoxy-3-oxopentanoate, the following considerations are key:

Enzyme Selection: A screening of different KREDs or engineered yeast strains would be necessary to identify a biocatalyst with high activity and the desired stereoselectivity (either (R) or (S)).

Cofactor Regeneration: These enzymatic reductions typically require a nicotinamide (B372718) cofactor (NADH or NADPH). An efficient cofactor regeneration system, such as using a secondary alcohol (e.g., isopropanol) and a corresponding dehydrogenase or a glucose/glucose dehydrogenase system, is crucial for process efficiency. tudelft.nlnih.govresearchgate.net

Biocatalyst Description Typical Enantiomeric Excess (ee)
Baker's Yeast (S. cerevisiae)Whole-cell biocatalyst containing multiple reductases. nih.govacs.orgVariable, can be improved with strain engineering. nih.govacs.org
Engineered Yeast StrainsGenetically modified to overexpress a specific reductase, leading to improved stereoselectivity. nih.govacs.orgresearchgate.netOften >95% ee for either (R) or (S) isomer. researchgate.net
Isolated Ketoreductases (KREDs)Purified enzymes offering high activity and selectivity. nih.govCan exceed 99% ee. nih.gov

Derivatization Reactions and Functional Group Interconversions of the this compound Scaffold

The presence of multiple functional groups—a carboxylic acid, a ketone, and a methoxy (B1213986) group—makes this compound a versatile scaffold for a variety of chemical transformations.

Oxidation and Reduction Pathways of the Beta-Keto Group

The β-keto group is a key reactive site within the this compound molecule. Both oxidation and reduction of this group can lead to valuable derivatives.

Reduction:

The reduction of the β-keto group leads to the corresponding β-hydroxy acid. As discussed in the biocatalysis section, enzymatic reductions are highly effective for achieving stereoselectivity. Chemically, this reduction can be accomplished using various hydride reagents. The choice of reagent can influence the selectivity between the ketone and the carboxylic acid.

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent that will selectively reduce the ketone in the presence of the carboxylic acid, especially if the carboxylic acid is first protected as an ester.

Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that will reduce both the ketone and the carboxylic acid to the corresponding alcohols, yielding a 1,3-diol. libretexts.org

Diborane (B₂H₆): This reagent can also reduce both functional groups. libretexts.org

A chemoselective reduction of the ester group in a β-keto ester to a β-keto alcohol can be achieved by treating the potassium or lithium enolate of the β-keto ester with aluminum hydride. jst.go.jp

Oxidation:

The oxidation of the carbon backbone adjacent to the carbonyl group is also a possible transformation, though it can be challenging due to the potential for C-C bond cleavage. Oxidative cleavage of the bond between C2 and C3 or C3 and C4 can occur under strong oxidizing conditions. For instance, the oxidation of cyclic ketones can lead to dicarboxylic acids. researchgate.net More controlled oxidation of β-ketoamides to vicinal tricarbonyl amides has been achieved using hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.org A similar strategy could potentially be applied to this compound or its derivatives.

Reaction Reagent Product
Selective Ketone Reduction (on ester)NaBH₄β-hydroxy ester
Reduction of Ketone and Carboxylic AcidLiAlH₄1,3-diol derivative
Chemoselective Ester ReductionAlH₃ on enolateβ-keto alcohol jst.go.jp
Oxidative Transformation (on amide)PIFAVicinal tricarbonyl amide derivative acs.org

Nucleophilic Substitution Reactions to Form Diverse Esters and Amides

The carboxylic acid functionality of this compound is readily derivatized through nucleophilic acyl substitution reactions to form a wide range of esters and amides. masterorganicchemistry.comyoutube.comlibretexts.org

Esterification:

Esters can be synthesized by reacting this compound with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Common methods include:

Acid-catalyzed esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH).

Using coupling reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate the carboxylic acid for reaction with an alcohol. organic-chemistry.org

Conversion to an acid chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol.

Amidation:

Amides are formed by the reaction of this compound with primary or secondary amines. Direct reaction is often slow and requires high temperatures. More commonly, the carboxylic acid is first activated:

Using coupling reagents: Similar to esterification, coupling agents like DCC, EDCI, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used to facilitate amide bond formation under mild conditions. youtube.comorganic-chemistry.orgdntb.gov.ua

Via acid chlorides or anhydrides: Conversion to the acid chloride or an anhydride (B1165640) increases the electrophilicity of the carbonyl carbon, allowing for a facile reaction with an amine.

These derivatization reactions allow for the modification of the physicochemical properties of the this compound scaffold, which can be important for various applications, including the synthesis of bioactive molecules.

Derivative Reagents General Reaction Type
EstersAlcohol, Acid Catalyst (e.g., H₂SO₄)Fischer Esterification
EstersAlcohol, Coupling Agent (e.g., DCC, EDCI)Dehydrative Coupling organic-chemistry.org
AmidesAmine, Coupling Agent (e.g., HATU, EDCI)Dehydrative Coupling youtube.comorganic-chemistry.org
Acid ChlorideSOCl₂ or (COCl)₂Acyl Halogenation

Reaction Mechanisms and Theoretical Organic Chemistry of 5 Methoxy 3 Oxopentanoic Acid

Elucidation of Reaction Mechanisms in 5-Methoxy-3-oxopentanoic Acid Transformations

The reactivity of this compound is dictated by the interplay of its three functional groups: the carboxylic acid, the ketone, and the ether. Theoretical studies can elucidate the mechanisms of its potential transformations, such as decarboxylation, enolization, and reactions involving the methoxy (B1213986) group.

Decarboxylation is a characteristic reaction of β-keto acids. For this compound, this would likely proceed through a cyclic transition state involving the enol tautomer. The reaction mechanism can be computationally modeled to determine the activation energy and the structure of the transition state. The presence of the electron-donating methoxy group could influence the stability of the enol intermediate and, consequently, the rate of decarboxylation.

Enolization, the formation of an enol or enolate, is another key transformation. Theoretical calculations can predict the relative stabilities of the keto and enol tautomers and the activation barriers for their interconversion under both acidic and basic conditions. The regioselectivity of enolization, whether it occurs towards the C2 or C4 position, can also be investigated through computational methods.

Computational Chemistry for Electronic Structure Analysis and Conformational Landscapes

Computational chemistry provides powerful tools to analyze the electronic structure and conformational possibilities of this compound. Methods like Density Functional Theory (DFT) can be employed to calculate molecular orbitals, electron density distribution, and electrostatic potential maps. These analyses help in identifying the most electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites for nucleophilic and electrophilic attack.

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. nih.gov Computational methods can be used to identify the various low-energy conformers and the energy barriers between them. This information is crucial as the reactivity of a molecule can be highly dependent on its conformation. For instance, the formation of the cyclic transition state in decarboxylation requires a specific spatial arrangement of the carboxylic acid and ketone groups.

Table 1: Calculated Properties of this compound

PropertyValueMethod of Calculation
Molecular FormulaC6H10O4---
Molecular Weight146.14 g/mol ---
XLogP3-AA-0.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
This data is computationally derived and sourced from PubChem. nih.gov

Quantum Chemical Calculations of Intermediates and Transition States

Quantum chemical calculations are indispensable for studying the transient species involved in the reactions of this compound, namely reaction intermediates and transition states. chemrxiv.org By calculating the energies and geometries of these species, a detailed reaction energy profile can be constructed.

For example, in a hypothetical base-catalyzed aldol-type reaction, quantum chemical calculations could be used to model the structure of the enolate intermediate. The calculations would reveal how the negative charge is distributed within the enolate, providing insights into its reactivity.

Similarly, the transition state for a given reaction step can be located on the potential energy surface. 3ds.com The properties of the transition state, such as its geometry and vibrational frequencies, provide crucial information about the reaction mechanism and its kinetics. A key feature of a true transition state is the presence of a single imaginary frequency in its vibrational spectrum, corresponding to the motion along the reaction coordinate.

Predictive Modeling of Reactivity and Selectivity in Synthetic Pathways

Predictive modeling can be used to forecast the reactivity and selectivity of this compound in various synthetic scenarios. By calculating reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, one can predict the most likely sites for nucleophilic and electrophilic attack.

For instance, in a reaction with an electrophile, these models could predict whether the attack is more likely to occur at the oxygen of the carbonyl group or at the α-carbon of the enol/enolate. In reactions with nucleophiles, the models can help distinguish between attack at the carbonyl carbon and the carboxylic acid carbon.

Furthermore, predictive models can be employed to understand the factors governing stereoselectivity in reactions where new chiral centers are formed. By calculating the energies of diastereomeric transition states, one can predict which stereoisomer will be the major product.

Chemoinformatic Approaches to Structure-Activity Relationship (SAR) Exploration

While this compound itself may not have a well-defined biological activity, chemoinformatic approaches can be used to explore the potential structure-activity relationships (SAR) of its derivatives. drugdesign.org By generating a virtual library of compounds based on the this compound scaffold, one can use quantitative structure-activity relationship (QSAR) models to predict their biological activities.

These models are built by correlating the structural or physicochemical properties of the molecules with their known activities. The descriptors used in QSAR models can range from simple properties like molecular weight and logP to more complex 3D descriptors that capture the shape and electronic properties of the molecules.

Chemoinformatic tools can also be used for pharmacophore modeling. A pharmacophore model defines the essential spatial arrangement of functional groups required for a molecule to bind to a specific biological target. By identifying the key pharmacophoric features of this compound and its derivatives, one could screen large compound libraries to identify other molecules with similar features and potentially similar biological activities.

Biochemical Roles and Endogenous Metabolic Pathways of 5 Methoxy 3 Oxopentanoic Acid

Identification and Characterization as an Endogenous Metabolite

Direct evidence identifying 5-Methoxy-3-oxopentanoic acid as an endogenous metabolite in human or animal systems has not been prominently reported in the available scientific literature. Metabolomic studies are increasingly capable of identifying novel metabolites, but this specific compound is not yet widely listed in major databases.

However, a structurally related isomer, 5-Methoxy-5-oxopentanoic acid , is recognized as an endogenous metabolite medchemexpress.com. This suggests that metabolic pathways exist for the formation and processing of methoxylated short-chain acyl compounds. The presence of such related molecules makes it plausible that this compound could exist endogenously, potentially as a transient intermediate in a metabolic side-pathway, but further targeted metabolomic analyses are required for confirmation.

Involvement in Central Metabolic Cycles and Anaplerotic Contributions

There is no direct evidence to suggest that this compound plays a significant role in central metabolic cycles such as the citric acid (TCA) cycle. As a beta-keto acid, its metabolism would likely involve decarboxylation, a common reaction for this class of compounds youtube.comacs.org.

The catabolism of beta-keto acids can yield acetyl-CoA, a primary fuel for the TCA cycle nih.gov. If this compound were to be metabolized, it could potentially be cleaved to yield methoxy-acetyl-CoA and acetyl-CoA. The latter could then enter the TCA cycle, contributing to cellular energy production. However, the fate of the methoxy-acetyl-CoA portion is not established. Anaplerotic contributions, which involve replenishing TCA cycle intermediates, are unlikely to be a primary role for this compound, as it is not a direct precursor to key intermediates like oxaloacetate or alpha-ketoglutarate. The catabolism of ketone bodies, which are also keto acids, involves the enzyme succinyl CoA-oxoacid transferase (SCOT) to produce acetoacetyl-CoA, which is then converted to acetyl-CoA nih.gov. A similar pathway could potentially metabolize this compound, but this remains speculative.

Enzymatic Transformations and Biotransformations in Biological Systems

Specific enzymes that act on this compound have not been characterized. However, its structure suggests several potential enzymatic transformations based on known enzyme families.

Decarboxylation : Beta-keto acids are known to undergo enzymatic or spontaneous decarboxylation youtube.comacs.org. An uncharacterized decarboxylase could convert this compound to 4-methoxy-2-butanone.

Reduction : The ketone group at the C3 position could be a target for a reductase, such as a member of the aldo-keto reductase superfamily, to form 5-Methoxy-3-hydroxypentanoic acid.

Demethylation : The methoxy (B1213986) group could be removed by O-demethylase enzymes, often cytochrome P450 monooxygenases. This would yield 5-Hydroxy-3-oxopentanoic acid. Biotransformations of other methoxy-containing compounds, such as methoxyflavones by fungi, frequently involve demethylation and hydroxylation nih.govnih.gov.

CoA Ligation : Like other carboxylic acids, it could be activated to its CoA ester, 5-Methoxy-3-oxopentanoyl-CoA, by a CoA ligase, preparing it for further catabolism.

The table below summarizes potential enzymatic reactions based on the compound's functional groups and knowledge from related metabolic pathways.

Reaction Type Potential Enzyme Class Putative Product Relevant Known Pathway
DecarboxylationDecarboxylase4-methoxy-2-butanoneAmino acid metabolism, Ketone body metabolism
ReductionAldo-keto reductase5-Methoxy-3-hydroxypentanoic acidSteroid metabolism, Fatty acid metabolism
O-DemethylationCytochrome P4505-Hydroxy-3-oxopentanoic acidXenobiotic metabolism, Flavonoid biotransformation nih.gov
CoA ActivationAcyl-CoA Synthetase5-Methoxy-3-oxopentanoyl-CoAFatty acid metabolism

Modulation of Specific Molecular Targets and Signaling Pathways by 5-Oxopentanoic Acid Derivatives

While this compound itself has not been studied for its effects on molecular targets, various derivatives of the related compound, 5-oxopentanoic acid , have shown biological activity. These findings suggest that this chemical scaffold can be modified to interact with specific biological systems.

One area of interest is the inhibition of succinate dehydrogenase (SDH) , an enzyme that functions in both the TCA cycle and the mitochondrial electron transport chain nih.govnih.gov. Certain pesticides function as SDH inhibitors (SDHIs) nih.govnih.gov. Given that succinate is a four-carbon dicarboxylic acid, it is plausible that derivatives of the five-carbon 5-oxopentanoic acid could be designed to fit into the enzyme's active site and act as inhibitors wikipedia.org. Inhibition of SDH can disrupt cellular energy metabolism and has implications for both fungicide action and potentially mammalian health nih.govnih.gov.

Furthermore, derivatives of 5-oxopyrrolidine, which can be synthesized from glutamic acid (a related five-carbon structure), have demonstrated promising anticancer and antimicrobial activities nih.govresearchgate.net. For instance, certain 5-oxopyrrolidine derivatives bearing a 5-nitrothiophene substituent showed selective activity against multidrug-resistant Staphylococcus aureus strains nih.gov. Other derivatives have been shown to possess anticancer properties against human lung adenocarcinoma cells nih.govresearchgate.net. These activities highlight the potential of the five-carbon backbone as a scaffold for developing new therapeutic agents.

Derivative Class Potential Molecular Target/Activity Significance
5-Oxopentanoic acid analoguesSuccinate Dehydrogenase (SDH) Inhibition nih.govwikipedia.orgDisruption of cellular respiration; potential as fungicides.
5-Oxopyrrolidine derivativesAnticancer Activity nih.govresearchgate.netInhibition of cancer cell proliferation.
5-Oxopyrrolidine derivativesAntimicrobial Activity nih.govEfficacy against multidrug-resistant bacteria.

Role in Natural Product Biosynthesis and Metabolic Intermediacy

A direct role for this compound as an intermediate in the biosynthesis of known natural products has not been established. Metabolic intermediates are crucial compounds formed during the conversion of substrates to final products in biochemical pathways mdpi.com.

The structure of this compound is essentially a methyl ester of glutaric acid semialdehyde. Glutaric acid and its derivatives are important precursors in organic synthesis and can be found in biological contexts chemrxiv.orggoogle.com. For example, glutaric acid diesters are used in the production of polymers and can be synthesized from natural product-derived acrylates chemrxiv.org. It is conceivable that this compound could arise from the degradation of more complex natural products or serve as a short-lived intermediate in a specialized metabolic pathway. However, without direct evidence, its role remains theoretical. Its status as a beta-keto acid positions it as a plausible, albeit unconfirmed, metabolic intermediate mdpi.com.

Applications of 5 Methoxy 3 Oxopentanoic Acid and Its Derivatives in Chemical Research

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

The unique structure of 5-methoxy-3-oxopentanoic acid and its corresponding esters renders them highly useful in the field of organic synthesis. The presence of a β-keto acid/ester functionality provides multiple reactive sites for the construction of more complex molecular architectures.

Precursor for the Synthesis of Heterocyclic Compounds (e.g., Pyrazole (B372694) Derivatives)

One of the most well-established applications of β-keto esters is in the synthesis of heterocyclic compounds, particularly pyrazoles. The general and widely used method involves the condensation reaction between a 1,3-dicarbonyl compound, such as a β-keto ester, and a hydrazine (B178648) derivative. This reaction proceeds via a cyclocondensation mechanism to form the pyrazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds.

The reaction between a β-keto ester and hydrazine can yield different products depending on the reaction conditions and the substituents on both reactants. For instance, the reaction of β-enamino keto esters with hydrazines can produce two different regioisomers. nih.gov The versatility of this synthesis allows for the creation of a diverse library of 3,4,5-substituted pyrazoles. nih.gov Given that methyl 5-methoxy-3-oxopentanoate is a classic β-keto ester, it serves as a suitable precursor for this type of transformation, enabling the introduction of a methoxyethyl substituent at one of the positions on the pyrazole ring.

Key Synthetic Reactions for Pyrazole Formation

Reactant 1 Reactant 2 Product Class Reaction Type
β-Keto Ester Hydrazine Pyrazole Cyclocondensation
1,3-Diketone Hydrazine Pyrazole Cyclocondensation

Building Block for the Construction of Complex Organic Molecules

The ester derivative of this compound, methyl 5-methoxy-3-oxopentanoate, is recognized as a valuable building block for constructing more intricate organic molecules. processpointchem.com It is notably known as a precursor to the Nazarov reagent, an important tool in annulation reactions (ring-forming reactions).

Under acid catalysis, methyl 5-methoxy-3-oxopentanoate can be converted to the unstable but highly reactive methyl 3-oxo-4-pentenoate. This intermediate is employed in annulation reactions to build five-membered rings, a common structural motif in many natural products and biologically active compounds. This transformation highlights the utility of the 5-methoxy-3-oxopentanoate scaffold in providing access to reactive intermediates for key carbon-carbon bond-forming reactions.

Development and Characterization of Bioactive Hybrid Compounds

The functional groups within this compound provide handles for chemical modification, allowing for its incorporation into larger, "hybrid" molecules designed for specific biological activity. This strategy involves combining structural motifs from different known bioactive compounds to create a new chemical entity with potentially enhanced or novel therapeutic properties.

Research in this area has led to the discovery of novel neuroprotectants. For example, a hybrid compound derived from a structurally related 3-oxopentanoic acid scaffold was synthesized by combining features of curcumin (B1669340) and melatonin. This resulting molecule, 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, demonstrated significant neuroprotective effects with nanomolar potency in a cellular model of Alzheimer's disease. This work illustrates the potential of using the 3-oxopentanoic acid core as a linker or central scaffold to develop new bioactive agents.

Research Tools for Investigating Metabolic Processes and Pathways

Keto acids are central to numerous metabolic pathways. The structural similarity of this compound to endogenous metabolites makes it a candidate for use as a research tool to investigate these processes. A closely related isomer, 5-methoxy-5-oxopentanoic acid, has been identified as an endogenous metabolite. medchemexpress.com

This relationship suggests that this compound could be used in several ways:

Enzyme Substrate Studies: It could serve as a potential substrate or inhibitor for enzymes that process other keto acids, such as α-keto acid dehydrogenases, helping to elucidate their substrate specificity and reaction mechanisms.

Metabolomics Research: As a synthetic standard, it can be used in analytical techniques like mass spectrometry to identify and quantify similar unknown metabolites in biological samples.

Pathway Probes: By introducing isotopically labeled versions of the compound into cellular or animal models, researchers could trace its metabolic fate and identify the pathways and enzymes that act upon it. The metabolism of other methoxy-containing compounds often involves O-demethylation by cytochrome P450 enzymes, suggesting a potential metabolic route for this molecule as well.

Future Perspectives and Emerging Research Directions for 5 Methoxy 3 Oxopentanoic Acid

Innovations in Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes. For 5-Methoxy-3-oxopentanoic acid, future research will likely focus on green chemistry principles to minimize waste and energy consumption.

Current synthetic strategies for related β-keto esters and acids often rely on classic reactions like the Claisen condensation, which may use stoichiometric bases and organic solvents. fiveable.me Future innovations are expected to move beyond these traditional methods. One promising direction is the use of renewable resources as starting materials. rsc.org For instance, biomass-derived platform molecules could potentially be converted into precursors for this compound, thereby reducing the reliance on petrochemical feedstocks.

Moreover, the development of catalytic processes is a key tenet of green chemistry. Research into novel catalysts that can facilitate the synthesis of β-keto acids with high efficiency and selectivity is anticipated. organic-chemistry.org This could involve heterogeneous catalysts for easier separation and recycling, or earth-abundant metal catalysts to replace precious metals. The use of greener solvents, such as water or bio-based solvents, and solvent-free reaction conditions will also be a critical area of investigation to reduce the environmental footprint of the synthesis. nih.gov

Table 1: Comparison of Traditional and Potential Green Synthetic Approaches for β-Keto Acids

FeatureTraditional Synthesis (e.g., Claisen Condensation)Future Green Approaches
Starting Materials Petrochemical-based estersBiomass-derived feedstocks
Reagents Stoichiometric strong bases (e.g., sodium ethoxide)Catalytic amounts of reusable catalysts
Solvents Anhydrous organic solvents (e.g., ethanol, ether)Green solvents (water, bio-solvents) or solvent-free conditions
Byproducts Salt waste from base neutralizationMinimal byproducts, aiming for high atom economy
Energy Input Often requires heatingMilder reaction conditions, potentially using alternative energy sources (e.g., microwave, ultrasound)

Integration of Computational Methods and Artificial Intelligence in Compound Design and Reaction Prediction

Computational chemistry and artificial intelligence (AI) are revolutionizing how chemical research is conducted. For this compound, these tools offer the potential to accelerate the discovery of new synthetic routes and to design novel derivatives with tailored properties.

Furthermore, computational modeling can be used to understand the electronic and steric properties of this compound and its derivatives. mit.edu This understanding can guide the design of new molecules with specific functionalities. For example, by modeling the interaction of this compound derivatives with biological targets, it may be possible to design new drug candidates. Similarly, computational tools can predict the properties of materials incorporating this compound, aiding in the development of new polymers or functional materials. nih.gov

Exploration of Novel Biocatalytic Systems for Efficient and Selective Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental friendliness. The application of biocatalytic methods to the synthesis and modification of this compound is a promising area for future research.

Enzymes such as ketoreductases, transaminases, and hydrolases could be employed for the stereoselective synthesis of chiral derivatives of this compound. For instance, the asymmetric reduction of the keto group could yield chiral hydroxy acids, which are valuable building blocks in organic synthesis. The development of enzymatic platforms for the asymmetric alkylation of α-keto acids is an area of active research and could be adapted for β-keto acids like the target compound. nih.govnih.gov

The discovery of new enzymes with novel reactivities through techniques like genome mining and directed evolution will expand the biocatalytic toolbox available for transforming this compound. nih.gov A fully biocatalytic or chemoenzymatic synthesis of this compound and its derivatives from simple, renewable starting materials is a long-term goal that aligns with the principles of sustainable chemistry. mdpi.com

Advanced Characterization of Stereoisomers and Their Distinct Activities

If a chiral center is introduced into the this compound scaffold, for example through asymmetric synthesis or modification, the resulting stereoisomers could exhibit distinct biological activities and physical properties. msu.eduwikipedia.org Future research will need to focus on the advanced characterization of these stereoisomers and the elucidation of their unique properties.

The separation of enantiomers and diastereomers will be a crucial first step, likely employing techniques such as chiral chromatography. walshmedicalmedia.com Once isolated, the absolute configuration of each stereoisomer will need to be determined using methods like X-ray crystallography or vibrational circular dichroism.

A key research direction will be to investigate the differential biological activities of the individual stereoisomers. walshmedicalmedia.com It is well-established that the pharmacological effects of chiral drugs can be highly dependent on their stereochemistry. Therefore, evaluating the distinct interactions of each stereoisomer of a derivatized this compound with biological targets, such as enzymes or receptors, will be essential for any potential therapeutic applications.

Expanded Applications in Interdisciplinary Research Fields, including Chemical Biology and Materials Science

The unique combination of functional groups in this compound makes it an attractive building block for applications in diverse interdisciplinary fields.

In chemical biology , the carboxylic acid group provides a handle for conjugation to biomolecules or for use as a bioisostere for other carboxylic acid-containing natural products. nih.govlibretexts.org Derivatives of this compound could be designed as probes to study biological processes or as potential therapeutic agents. The presence of the ketone and methoxy (B1213986) groups allows for further chemical modifications to fine-tune the molecule's properties, such as its polarity and binding affinity. rsc.orgnih.gov

In materials science , this compound could serve as a monomer or a functional additive in the synthesis of novel polymers. The keto group, for instance, could be a site for cross-linking or for post-polymerization modification. nih.gov The presence of the methoxy group can influence the physical properties of materials, such as their thermal stability and solubility. rsc.org Furthermore, the ability of functionalized organic molecules to self-assemble into ordered structures on surfaces opens up possibilities for creating new nanomaterials with tailored electronic or optical properties. nih.govarizona.edu

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 5-Methoxy-3-oxopentanoic acid to ensure its stability?

  • Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at -20°C to prevent degradation. Avoid exposure to heat (>25°C), moisture, and incompatible materials (strong acids/alkalis, oxidizing agents). Use desiccants in storage areas to maintain dryness. Stability data for structurally similar compounds (e.g., 6-(Methoxycarbonyl)-2-naphthoic acid) suggest these conditions minimize decomposition .

Q. What spectroscopic methods are commonly employed to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : For structural elucidation of the keto and methoxy groups. Compare chemical shifts with analogs like 4-oxopentanoic acid derivatives (δ ~2.5–3.5 ppm for ketones) .
  • HPLC-MS : To assess purity and confirm molecular weight (expected [M+H]+: ~174.15 g/mol). Use reverse-phase C18 columns with acetonitrile/water gradients .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700–1750 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups .
Characterization MethodKey Peaks/ParametersReference
NMRδ 2.5–3.5 (keto), δ 3.3 (methoxy)
HPLC-MSRetention time ~8–10 min, m/z 174.15
IR1700–1750 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O)

Q. What safety precautions should be taken when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
  • Toxicity Mitigation : While acute toxicity data are limited for this compound, analogs like 3-(3-Methoxyphenyl)propionic acid require strict adherence to waste segregation protocols .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

  • Methodological Answer :

  • Reaction Parameters : Use Design of Experiments (DOE) to test variables:
  • Catalysts : Evaluate Lewis acids (e.g., ZnCl₂) vs. enzymatic catalysts for keto-group formation .
  • Solvents : Polar aprotic solvents (e.g., DMF) may reduce esterification side reactions compared to alcohols .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
ParameterOptimal RangeReference
Temperature40–60°C
Catalyst0.5–1.0 mol% ZnCl₂
SolventDMF

Q. How should contradictory data from NMR and mass spectrometry analyses of this compound derivatives be resolved?

  • Methodological Answer :

  • Data Triangulation :

Repeat Analyses : Confirm instrument calibration (e.g., NMR shimming, MS tuning) to rule out technical errors .

Complementary Techniques : Use X-ray crystallography for unambiguous structural confirmation if crystalline derivatives are obtainable .

Literature Comparison : Cross-reference spectral data with structurally similar compounds (e.g., 5-Aminolevulinic acid derivatives) to identify anomalies .

Q. What methodologies are recommended for assessing the ecological impact of this compound in environmental toxicity studies?

  • Methodological Answer :

  • OECD Guidelines :
  • Test 201 : Algal growth inhibition assay (72-h EC₅₀) to evaluate aquatic toxicity .
  • Test 301 : Ready biodegradability screening under aerobic conditions .
  • Soil Mobility Studies : Use HPLC or LC-MS to quantify leaching potential in soil columns, referencing analogs like 3-Methoxyphenylacetic acid .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :

pH Variations : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours .

Thermal Stress : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>100°C) .

  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under standard storage conditions .

Key Notes for Methodological Rigor

  • Data Validation : Ensure reproducibility by repeating experiments ≥3 times and reporting standard deviations .
  • Ethical Disposal : Collaborate with certified waste management firms for hazardous byproducts, adhering to SARA Title III regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.